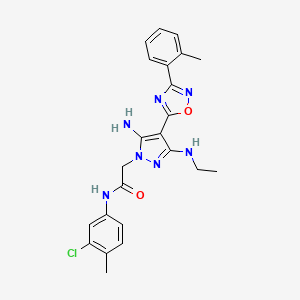![molecular formula C15H13Cl2FO4S B2567839 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 478079-78-6](/img/structure/B2567839.png)
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chloro, fluoro, phenoxy, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-4-fluorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include various sulfone, sulfide, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-fluorobenzene: A simpler compound with similar chloro and fluoro substituents but lacking the sulfonyl and phenoxy groups.
Bis(4-chlorophenyl) sulfone: Contains the sulfonyl group but differs in the overall structure and lacks the fluoro substituent.
4-Chlorophenylacetone: Shares the chloro substituent but has a different functional group arrangement.
Uniqueness
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is unique due to its combination of chloro, fluoro, phenoxy, and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FO4S/c16-10-1-4-13(5-2-10)23(20,21)9-12(19)8-22-15-6-3-11(18)7-14(15)17/h1-7,12,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBUWJXCHOEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)



![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2567761.png)
![5-(3-fluoro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567762.png)

![3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2567768.png)
![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)

![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)
![4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2567779.png)
